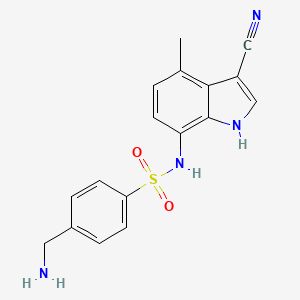
6-methyl-5-(trifluoromethoxy)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-(trifluoromethoxy)pyridin-2-amine, also known as 6-MTF-2A, is an organic compound belonging to the class of heterocyclic compounds. It is a versatile compound with a wide range of applications in a variety of fields, including medicinal chemistry, synthetic organic chemistry, and materials science. As a heterocyclic compound, 6-MTF-2A is characterized by a ring structure composed of both carbon and nitrogen atoms. 6-MTF-2A is known for its excellent solubility in water and its strong affinity for polar solvents, making it a useful tool for a variety of chemical and biological processes.
作用机制
6-methyl-5-(trifluoromethoxy)pyridin-2-amine acts as a competitive inhibitor of enzymes, such as proteases. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus preventing the enzyme from catalyzing the reaction. This mechanism of action is similar to that of other competitive inhibitors, such as inhibitors of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to inhibit the activity of enzymes, such as proteases, and to inhibit the activity of other proteins. In addition, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of fatty acids and to modulate the activity of certain neurotransmitters.
实验室实验的优点和局限性
The use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments has several advantages. First, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is highly soluble in water, making it easy to use in a variety of laboratory experiments. Second, its strong affinity for polar solvents makes it an excellent tool for the study of the interactions between small molecules and proteins. Third, its ability to act as a competitive inhibitor of enzymes makes it a useful tool for the study of enzyme mechanisms and structure-activity relationships.
However, there are also some limitations to the use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments. For example, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is not very stable and can be easily degraded by heat and light. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine is not very soluble in non-polar solvents, making it difficult to use in certain types of experiments.
未来方向
The use of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in laboratory experiments is likely to continue to expand as researchers explore new applications for this versatile compound. For example, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to study the structure-activity relationships of new drugs, to study the interactions between small molecules and proteins, and to develop new enzyme inhibitors. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to study the effects of environmental pollutants on proteins and enzymes. Finally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine could be used to develop new materials with improved properties, such as increased solubility or increased stability.
合成方法
6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be synthesized through a variety of methods, including the use of aqueous ammonia, sodium hydroxide, and hydrochloric acid. The most commonly used method involves the reaction of 2-amino-5-methylpyridine with trifluoromethanesulfonic acid. This reaction produces 6-methyl-5-(trifluoromethoxy)pyridin-2-amine in a high yield. Other methods of synthesis can also be used, such as the reaction of 2-amino-5-methylpyridine with trifluoroacetic acid, or the reaction of 2-amino-5-methylpyridine with trifluoromethanesulfonic anhydride.
科学研究应用
6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been used in a variety of scientific research applications. For example, it has been used as a model compound in the study of the mechanism of action of enzymes, such as proteases, and in the study of the structure-activity relationships of new drugs. It has also been used in the study of the structure-activity relationships of peptides and proteins. Additionally, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine has been used as a model compound for the study of the interactions between small molecules and proteins.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 6-methyl-5-(trifluoromethoxy)pyridin-2-amine can be achieved through a multi-step process involving the introduction of the methyl and trifluoromethoxy groups onto the pyridine ring, followed by the amination of the resulting intermediate.", "Starting Materials": [ "2-chloro-5-methylpyridine", "trifluoromethanol", "sodium hydride", "ammonia gas" ], "Reaction": [ "Step 1: 2-chloro-5-methylpyridine is reacted with sodium hydride in anhydrous DMF to form the corresponding sodium salt.", "Step 2: Trifluoromethanol is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to introduce the trifluoromethoxy group onto the pyridine ring.", "Step 3: The reaction mixture is cooled and quenched with water, and the resulting solid is filtered and washed with water to obtain the intermediate product.", "Step 4: The intermediate product is then reacted with ammonia gas in the presence of a palladium catalyst to introduce the amine group onto the pyridine ring, yielding the final product, 6-methyl-5-(trifluoromethoxy)pyridin-2-amine." ] } | |
CAS 编号 |
1361812-65-8 |
产品名称 |
6-methyl-5-(trifluoromethoxy)pyridin-2-amine |
分子式 |
C7H7F3N2O |
分子量 |
192.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)